molecular formula C9H14N4O4 B2500832 (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid CAS No. 2250436-43-0

(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid

Cat. No. B2500832
M. Wt: 242.235
InChI Key: RWLRTHHSMSSGKE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid, also known as Azido-PEG5-acid, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a modified form of polyethylene glycol (PEG), which is widely used in various biomedical applications. Azido-PEG5-acid has been found to be useful in the development of bioconjugates, drug delivery systems, and other biomedical applications.

Mechanism Of Action

The mechanism of action of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid is based on its ability to form covalent bonds with biomolecules. This compound contains an azido group that can undergo click chemistry reactions with alkyne functional groups present in biomolecules. This click chemistry reaction is highly specific and efficient, allowing for the selective modification of biomolecules with (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid.

Biochemical And Physiological Effects

(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been found to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. This compound has been used in various in vitro and in vivo studies to investigate the biochemical and physiological effects of bioconjugates and drug delivery systems. (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been shown to improve the stability, solubility, and bioavailability of drugs, leading to improved therapeutic outcomes.

Advantages And Limitations For Lab Experiments

The use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid in lab experiments offers several advantages, including its ease of synthesis, high purity, and biocompatibility. This compound can be easily conjugated with various biomolecules, making it a versatile tool for the development of bioconjugates and drug delivery systems. However, the use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid also has limitations, including the potential for non-specific conjugation and the need for optimization of reaction conditions.

Future Directions

The use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid in scientific research is still in its early stages, and there are many potential future directions for this compound. One area of interest is the development of new drug delivery systems that utilize (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid as a linker to improve the pharmacokinetics and pharmacodynamics of drugs. Another area of interest is the development of new bioconjugates that can be used for targeted drug delivery or imaging applications. Overall, the unique properties of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid make it a promising compound for future biomedical applications.

Synthesis Methods

The synthesis of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid involves a multi-step process that includes the reaction of PEG5-diol with propargyl chloroformate, followed by the reaction with sodium azide. The resulting compound is purified using chromatography techniques to obtain pure (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid. This synthesis method has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been widely used in scientific research as a versatile tool for the development of bioconjugates, drug delivery systems, and other biomedical applications. This compound can be easily conjugated with various biomolecules such as proteins, peptides, and nucleic acids to create bioconjugates that can be used for a variety of applications. (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has also been used as a linker in drug delivery systems to improve the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

(2S)-2-azido-5-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-2-6-17-9(16)11-5-3-4-7(8(14)15)12-13-10/h2,7H,1,3-6H2,(H,11,16)(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLRTHHSMSSGKE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid

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